molecular formula C10H9ClO4 B3054680 Dimethyl 3-chlorobenzene-1,2-dicarboxylate CAS No. 61539-35-3

Dimethyl 3-chlorobenzene-1,2-dicarboxylate

Cat. No.: B3054680
CAS No.: 61539-35-3
M. Wt: 228.63 g/mol
InChI Key: KOKARLQQVBKCKH-UHFFFAOYSA-N
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Description

Dimethyl 3-chlorobenzene-1,2-dicarboxylate, also known as dimethyl 3-chlorophthalate, is an organic compound with the molecular formula C10H9ClO4. It is a derivative of phthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-chlorobenzene-1,2-dicarboxylate can be synthesized through the esterification of 3-chlorophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and precise temperature control to ensure maximum yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-chlorobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: The ester groups can be hydrolyzed to form 3-chlorophthalic acid and methanol in the presence of a strong acid or base.

    Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in an appropriate solvent like ethanol or water.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-hydroxyphthalate, 3-aminophthalate, or 3-thiophthalate.

    Hydrolysis: 3-chlorophthalic acid and methanol.

    Reduction: Corresponding alcohols of the ester groups.

Scientific Research Applications

Dimethyl 3-chlorobenzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of plasticizers, resins, and other polymeric materials.

Mechanism of Action

The mechanism of action of dimethyl 3-chlorobenzene-1,2-dicarboxylate involves its interaction with nucleophiles or reducing agents. The chlorine atom on the benzene ring is susceptible to nucleophilic attack, leading to substitution reactions. The ester groups can undergo hydrolysis or reduction, depending on the reaction conditions and reagents used. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which increases the reactivity of the compound.

Comparison with Similar Compounds

Dimethyl 3-chlorobenzene-1,2-dicarboxylate can be compared with other similar compounds such as:

    Dimethyl phthalate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    Dimethyl 4-chlorophthalate: The chlorine atom is positioned differently on the benzene ring, affecting its reactivity and the types of reactions it undergoes.

    Dimethyl 3-bromophthalate: Contains a bromine atom instead of chlorine, which can influence the rate and outcome of substitution reactions due to the different reactivity of bromine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both ester and halogen functional groups, which provide a versatile platform for various chemical transformations.

Properties

IUPAC Name

dimethyl 3-chlorobenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKARLQQVBKCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289636
Record name dimethyl 3-chlorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61539-35-3
Record name NSC62527
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 3-chlorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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